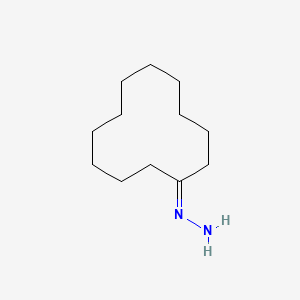
Cyclododecylidenehydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclododecylidenehydrazine is an organic compound characterized by a cyclododecane ring bonded to a hydrazine group
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclododecylidenehydrazine can be synthesized through the reaction of cyclododecanone with hydrazine hydrate. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol or methanol. The reaction proceeds as follows: [ \text{Cyclododecanone} + \text{Hydrazine Hydrate} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Cyclododecylidenehydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclododecanone and nitrogen gas.
Reduction: It can be reduced to cyclododecane and ammonia.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Cyclododecanone and nitrogen gas.
Reduction: Cyclododecane and ammonia.
Substitution: Various substituted cyclododecyl derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclododecylidenehydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It can be used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of cyclododecylidenehydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, potentially inhibiting enzyme activity or altering protein function. The cyclododecane ring provides structural stability and hydrophobic interactions, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Cyclododecylidenehydrazine can be compared with other hydrazine derivatives such as:
Cyclohexylidenehydrazine: Similar structure but with a smaller cyclohexane ring.
Cyclooctylidenehydrazine: Contains a cyclooctane ring, leading to different steric and electronic properties.
Cyclododecanone: The ketone precursor to this compound, lacking the hydrazine group.
Uniqueness: this compound’s uniqueness lies in its large cyclododecane ring, which provides distinct steric and hydrophobic properties compared to smaller ring analogs. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
86467-48-3 |
|---|---|
Molecular Formula |
C12H24N2 |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
cyclododecylidenehydrazine |
InChI |
InChI=1S/C12H24N2/c13-14-12-10-8-6-4-2-1-3-5-7-9-11-12/h1-11,13H2 |
InChI Key |
ROEPZZRZNYKEMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(=NN)CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















